An In-Depth Technical Guide to the Chemical Properties of Hexahydroindolizin-8(5H)-one
An In-Depth Technical Guide to the Chemical Properties of Hexahydroindolizin-8(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of hexahydroindolizin-8(5H)-one, a key heterocyclic scaffold of significant interest in medicinal chemistry and natural product synthesis. Drawing upon established synthetic methodologies and spectroscopic principles, this document serves as an in-depth resource for researchers and drug development professionals.
Introduction: The Significance of the Indolizidinone Core
Hexahydroindolizin-8(5H)-one, a saturated bicyclic amine, belongs to the indolizidine alkaloid family. This structural motif is a cornerstone in a multitude of natural products exhibiting a wide array of biological activities. The inherent conformational rigidity and the presence of a stereogenic center at the bridgehead carbon make the indolizidinone core a valuable chiral building block in the synthesis of complex molecular architectures. Its utility as a synthetic intermediate in the preparation of potent enzyme inhibitors and other therapeutic agents underscores its importance in drug discovery and development. For instance, derivatives of the indolizidine core are found in compounds like swainsonine and castanospermine, which are known glycosidase inhibitors with potential applications in cancer and antiviral therapies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of hexahydroindolizin-8(5H)-one is paramount for its effective handling, reaction optimization, and downstream applications.
| Property | Value | Source |
| CAS Number | 2407-98-9 | [1][2][3] |
| Molecular Formula | C₈H₁₃NO | [1][2][3] |
| Molecular Weight | 139.19 g/mol | [1] |
| IUPAC Name | 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one | [1] |
| Appearance | Not explicitly stated in search results, likely a solid or oil. | |
| Melting Point | No experimental data found. | |
| Boiling Point | No experimental data found. | |
| Solubility | No explicit experimental data found, but likely soluble in common organic solvents. | |
| Topological Polar Surface Area | 20.3 Ų (Computed) | [1] |
Note: The absence of experimentally determined melting and boiling points in the available literature highlights a gap in the comprehensive characterization of this compound. Researchers are advised to determine these properties empirically.
Synthesis Strategies: Constructing the Bicyclic Core
The synthesis of the hexahydroindolizin-8(5H)-one scaffold can be achieved through several strategic approaches, primarily involving the formation of the five-membered ring onto a pre-existing piperidine core. The choice of synthetic route is often dictated by the desired stereochemistry and the availability of starting materials.
Intramolecular Cyclization Approaches
A prevalent strategy involves the intramolecular cyclization of a suitably functionalized piperidine derivative.
-
Dieckmann Cyclization: This classical approach utilizes an intramolecular condensation of a piperidine bearing ester and keto functionalities at appropriate positions to construct the five-membered ring. While effective, this method may require careful control of reaction conditions to avoid side reactions.[4]
-
Aza-Michael Addition: An intramolecular aza-Michael addition of a nitrogen nucleophile onto an α,β-unsaturated ketone or ester tethered to the piperidine ring is a powerful method for the diastereoselective synthesis of the indolizidinone core.[5][6] The stereochemical outcome is often influenced by the nature of the catalyst and the reaction conditions.
Catalytic Hydrogenation of Indolizine Precursors
The catalytic hydrogenation of partially or fully unsaturated indolizine precursors offers a direct route to the saturated hexahydroindolizin-8(5H)-one core.
-
Mechanism: This method typically involves the use of a heterogeneous catalyst, such as platinum(IV) oxide or palladium on carbon, under a hydrogen atmosphere. The reaction proceeds via the stepwise reduction of the double bonds in the indolizine ring system.[7][8][9] The choice of catalyst and reaction conditions (pressure, temperature, and solvent) is critical to achieve high yields and, in the case of chiral substrates, high diastereoselectivity.[10][11]
-
Experimental Protocol (General):
-
To a solution of the indolizine precursor in a suitable solvent (e.g., ethanol, ethyl acetate), the chosen catalyst (e.g., 10 mol% PtO₂) is added.
-
The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-50 atm) in a pressure vessel.
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel.
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Caption: Catalytic hydrogenation of an indolizine precursor.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the rigid bicyclic structure, leading to diastereotopic protons.
-
Expected Chemical Shifts:
-
Aliphatic Protons (CH₂, CH): A series of overlapping multiplets are anticipated in the range of δ 1.5-3.5 ppm. The protons adjacent to the nitrogen atom and the carbonyl group will be deshielded and appear at the lower field end of this range.
-
Bridgehead Proton (C8a-H): This proton is expected to appear as a multiplet, with its chemical shift influenced by the stereochemistry of the ring fusion.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information on the number of distinct carbon environments.
-
Expected Chemical Shifts:
-
Carbonyl Carbon (C=O): A characteristic downfield signal is expected in the range of δ 170-180 ppm.
-
Aliphatic Carbons (CH₂, CH): Signals for the saturated carbons will appear in the upfield region, typically between δ 20-60 ppm. The carbons directly attached to the nitrogen atom will be shifted downfield within this range.
-
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.
-
Key Absorption Bands:
-
C=O Stretch (Amide): A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹. This is a highly characteristic peak for the lactam functionality.
-
C-H Stretch (Aliphatic): Multiple bands will be observed in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the saturated rings.
-
C-N Stretch: A medium to weak absorption may be present in the fingerprint region (around 1000-1200 cm⁻¹) corresponding to the C-N bond stretching.
-
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Fragmentation:
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 139.
-
Alpha-Cleavage: Fragmentation adjacent to the nitrogen atom is a common pathway for amines, leading to the loss of alkyl radicals.
-
Loss of CO: Cleavage of the carbonyl group can result in a fragment corresponding to the loss of carbon monoxide (28 Da).
-
Chemical Reactivity
The chemical reactivity of hexahydroindolizin-8(5H)-one is primarily dictated by the lactam (cyclic amide) functionality and the potential for reactions at the α-carbon to the carbonyl group.
Reduction of the Lactam
The amide carbonyl can be reduced to the corresponding amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction provides access to the fully saturated indolizidine core, a common scaffold in many alkaloids.
Caption: Reduction of the lactam to the corresponding amine.
α-Functionalization
The protons on the carbon atom alpha to the carbonyl group (C-7) are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of functional groups at this position. This strategy is crucial for the synthesis of substituted indolizidinone derivatives.
Applications in Drug Development and Natural Product Synthesis
Hexahydroindolizin-8(5H)-one and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.
-
Precursor to Alkaloids: The indolizidinone core is a key structural element in numerous alkaloids isolated from various natural sources, including plants and amphibians.[7][12][13][14][15][16] Synthetic routes proceeding through hexahydroindolizin-8(5H)-one provide access to these complex natural products and their analogues for biological evaluation. For example, it serves as a key intermediate in the synthesis of 5,8-disubstituted indolizidines.[4]
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Scaffold for Medicinal Chemistry: The rigid bicyclic structure of the indolizidinone scaffold makes it an attractive template for the design of novel therapeutic agents. By introducing various substituents at different positions, libraries of compounds can be synthesized and screened for a wide range of biological activities, including enzyme inhibition and receptor modulation.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
Hexahydroindolizin-8(5H)-one is a pivotal molecular scaffold with significant potential in organic synthesis, particularly in the fields of natural product chemistry and drug discovery. While a comprehensive experimental dataset for this specific compound is somewhat limited in the public domain, this guide has synthesized the available information and provided expert-driven insights into its physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications. Further research to fully elucidate its experimental properties and explore its synthetic utility is warranted and will undoubtedly contribute to the advancement of medicinal chemistry.
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